molecular formula C14H15NO5S B2661228 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one CAS No. 950280-04-3

7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one

Cat. No. B2661228
CAS RN: 950280-04-3
M. Wt: 309.34
InChI Key: IOYSUVVVALZXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one, also known as PSC-833, is a synthetic compound that belongs to the class of compounds called modulators of P-glycoprotein. PSC-833 is a potent inhibitor of P-glycoprotein, which is a membrane-bound protein that plays a significant role in the efflux of various drugs and toxins from cells. PSC-833 has been extensively studied for its potential use in cancer treatment, as it can enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of these agents from cancer cells.

Mechanism of Action

7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one inhibits the efflux of chemotherapeutic agents from cancer cells by inhibiting P-glycoprotein. P-glycoprotein is a membrane-bound protein that plays a significant role in the efflux of various drugs and toxins from cells. By inhibiting P-glycoprotein, 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentration.
Biochemical and Physiological Effects:
7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the intracellular concentration of chemotherapeutic agents by inhibiting the efflux of these agents from cancer cells. In addition, 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one in lab experiments is that it can enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of these agents from cancer cells. This can help researchers to better understand the mechanisms of action of chemotherapeutic agents and develop new strategies for cancer treatment. However, one limitation of using 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one in lab experiments is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one. One future direction is to investigate the potential use of 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one in combination with other chemotherapeutic agents to enhance their efficacy. Another future direction is to investigate the potential use of 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with the efflux of drugs from cells. Finally, future research could focus on developing new P-glycoprotein inhibitors that are more potent and have fewer side effects than 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one.

Synthesis Methods

7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of several intermediates. The first step involves the reaction of 7-methoxy-4-hydroxy-2H-chromen-2-one with pyrrolidine to form 7-methoxy-4-(pyrrolidin-1-yl)-2H-chromen-2-one. The second step involves the reaction of this intermediate with p-toluenesulfonyl chloride to form 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one, which is the final product.

Scientific Research Applications

7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of these agents from cancer cells. 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to be effective in enhancing the efficacy of several chemotherapeutic agents, including doxorubicin, paclitaxel, and vinblastine. In addition, 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to be effective in overcoming multidrug resistance in cancer cells.

properties

IUPAC Name

7-methoxy-3-pyrrolidin-1-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-19-11-5-4-10-8-13(14(16)20-12(10)9-11)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYSUVVVALZXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one

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